molecular formula C4H4N2O4 B2431001 1-Methoxyimidazolidine-2,4,5-trione CAS No. 339104-05-1

1-Methoxyimidazolidine-2,4,5-trione

Cat. No.: B2431001
CAS No.: 339104-05-1
M. Wt: 144.086
InChI Key: GZGAQRDVKFIVOQ-UHFFFAOYSA-N
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Description

1-Methoxyimidazolidine-2,4,5-trione is a chemical compound with the molecular formula C4H4N2O4 It is known for its unique structure, which includes an imidazolidine ring substituted with methoxy and trione groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxyimidazolidine-2,4,5-trione can be synthesized through the nitration of 1-methylimidazole and its nitro derivatives using a mixture of concentrated nitric acid and sulfur trioxide in sulfuric acid. The reaction is typically carried out at elevated temperatures (80°C to 120°C) for several hours. The nitration process involves the formation of intermediate nitroimidazoles, which are subsequently oxidized to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Methoxyimidazolidine-2,4,5-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under strong nitration conditions to form higher oxidation state derivatives.

    Reduction: It can be reduced to form lower oxidation state compounds, although specific reduction reactions are less commonly reported.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Concentrated nitric acid and sulfur trioxide in sulfuric acid are commonly used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

    Oxidation: Higher oxidation state derivatives of imidazolidine.

    Reduction: Lower oxidation state imidazolidine derivatives.

    Substitution: Substituted imidazolidine derivatives with different functional groups.

Scientific Research Applications

1-Methoxyimidazolidine-2,4,5-trione has diverse applications in scientific research:

Comparison with Similar Compounds

1-Methoxyimidazolidine-2,4,5-trione can be compared with other imidazolidine derivatives, such as:

Uniqueness: The presence of the methoxy group in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it an important subject of study for chemists, biologists, and medical researchers alike.

Properties

IUPAC Name

1-methoxyimidazolidine-2,4,5-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O4/c1-10-6-3(8)2(7)5-4(6)9/h1H3,(H,5,7,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZGAQRDVKFIVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C(=O)C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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